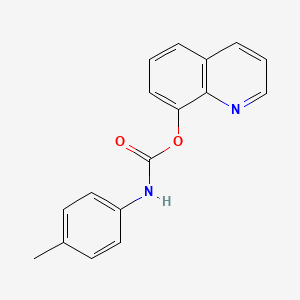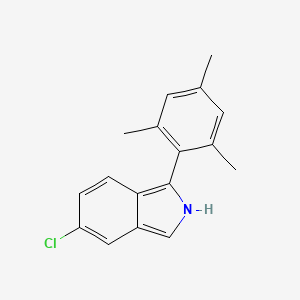
5-Chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-mesityl-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which is a regioisomer of the 1H-indole heterocycle . This compound is characterized by the presence of a chlorine atom at the 5-position and a mesityl group at the 1-position of the isoindole ring.
Métodos De Preparación
The synthesis of 5-Chloro-1-mesityl-2H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of a cyclic anhydride with guanidinium chloride in the presence of a base such as triethylamine and a catalyst like ferric chloride . The reaction is typically carried out in a solvent like PEG-400 at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
5-Chloro-1-mesityl-2H-isoindole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the chlorine atom and the mesityl group.
Aplicaciones Científicas De Investigación
5-Chloro-1-mesityl-2H-isoindole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-mesityl-2H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
5-Chloro-1-mesityl-2H-isoindole can be compared with other similar compounds such as:
- 5-Chloro-1-phenyl-2H-isoindole
- 5-Chloro-1-tolyl-2H-isoindole
- 5-Chloro-1-(4-methylphenyl)-2H-isoindole These compounds share the isoindole core structure but differ in the substituents attached to the ring. The presence of the mesityl group in 5-Chloro-1-mesityl-2H-isoindole imparts unique chemical and biological properties, making it distinct from its analogs .
Propiedades
Número CAS |
609845-35-4 |
|---|---|
Fórmula molecular |
C17H16ClN |
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
5-chloro-1-(2,4,6-trimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C17H16ClN/c1-10-6-11(2)16(12(3)7-10)17-15-5-4-14(18)8-13(15)9-19-17/h4-9,19H,1-3H3 |
Clave InChI |
IEFIYDMSJYFJCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=CN2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



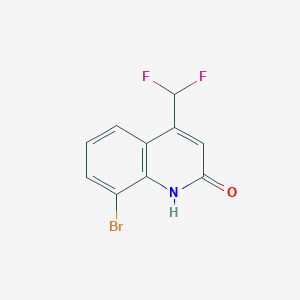
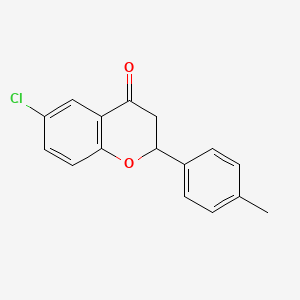
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
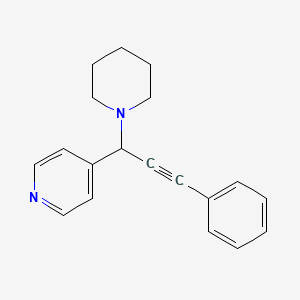
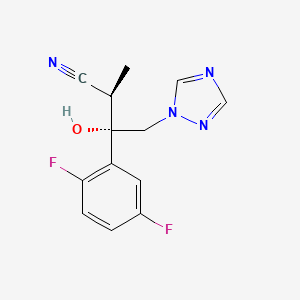
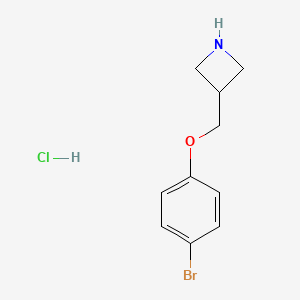
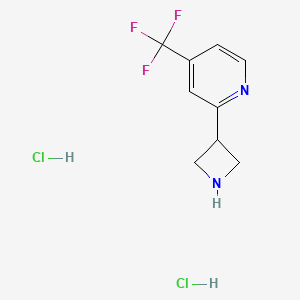
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)

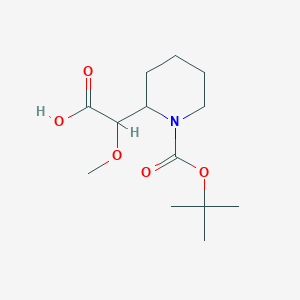
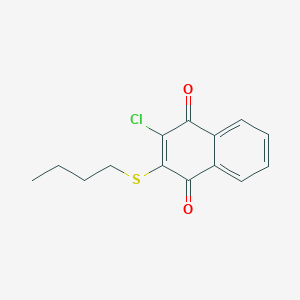
![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)
